2,6-Dimethyl-3-nitropyridin-4-amine

Description

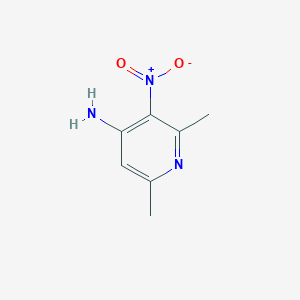

2,6-Dimethyl-3-nitropyridin-4-amine is a substituted pyridine derivative characterized by a nitro group (-NO₂) at the 3-position, methyl groups (-CH₃) at the 2- and 6-positions, and an amine (-NH₂) at the 4-position.

Properties

IUPAC Name |

2,6-dimethyl-3-nitropyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-3-6(8)7(10(11)12)5(2)9-4/h3H,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPORDWPMSSDFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611937 | |

| Record name | 2,6-Dimethyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18232-98-9 | |

| Record name | 2,6-Dimethyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-nitropyridin-4-amine typically involves nitration and amination reactions. One common method involves the nitration of 2,6-dimethylpyridine to introduce the nitro group at the 3-position. This is followed by the amination of the resulting 2,6-dimethyl-3-nitropyridine to introduce the amino group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis to ensure safety and efficiency. This method minimizes the accumulation of potentially explosive nitration products and allows for scale-up .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to form different amine derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions often involve nucleophiles like ammonia or amines .

Major Products Formed

Major products formed from these reactions include various substituted pyridines and aminopyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dimethyl-3-nitropyridin-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential pharmacological properties.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related pyridine and furopyrimidine derivatives, emphasizing substituent effects on properties such as melting point, polarity (via Rf values), and molecular weight.

Table 1: Comparative Analysis of Structural Analogs

| Compound Name | Substituents (Positions) | Melting Point (°C) | Rf Value (Solvent System) | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|---|---|

| 2,6-Dimethyl-3-nitropyridin-4-amine | 2,6-CH₃; 3-NO₂; 4-NH₂ | Not reported | Not reported | Calculated: ~181.17 | N/A |

| N-1,3-benzodioxol-5-yl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (21) | Furopyrimidine core; 2,6-CH₃; 4-NH₂-linked benzodioxole | 185.5–187.1 | 0.10 (EtOAc/hexane 1:3) | C₁₅H₁₃N₃O₂ (~291.29) | 72 |

| N-(4-methoxyphenyl)-2,6-dimethyl-N-propylfuro[2,3-d]pyrimidin-4-amine (13) | Furopyrimidine core; 2,6-CH₃; 4-N-linked methoxyphenyl/propyl | 87.2–87.9 | 0.30 (hexane/EtOAc 3:1) | C₁₇H₁₉N₃O₂ (~321.36) | Not specified |

| N-(4-ethoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (25) | Furopyrimidine core; 2,6-CH₃; 4-N-linked ethoxyphenyl | 160.6–162.1 | 0.51 (EtOAc/hexane 1:3) | C₁₇H₁₉N₃O₂ (~321.36) | 80 |

Key Findings:

Substituent Effects on Polarity: The nitro group in this compound likely increases polarity compared to methoxy/ethoxy-substituted furopyrimidines (e.g., 13, 25), which exhibit higher Rf values (0.30–0.51) in less polar solvent systems .

Thermal Stability :

- Furopyrimidines with aromatic substituents (e.g., 21) show higher melting points (>180°C) due to π-stacking interactions, whereas alkyl-substituted analogs (e.g., 13) melt at lower temperatures (~87°C) . The nitro group in the target compound may elevate its melting point relative to alkylated analogs but this remains unverified.

Synthetic Accessibility :

- The target compound’s nitro group could be introduced via nitration of a pre-functionalized pyridine intermediate, analogous to the nitration steps in furopyrimidine synthesis (). However, regioselectivity challenges may arise due to competing reactions at the 3- vs. 5-positions .

Biological Relevance :

- While furopyrimidines (e.g., 21–25) are explored for multi-target kinase inhibition, the nitro group in this compound may confer distinct bioactivity, such as antibacterial or antiparasitic effects, though this requires validation .

Biological Activity

2,6-Dimethyl-3-nitropyridin-4-amine is a nitrogen-containing heterocyclic compound with notable biological activities. Its structure, characterized by a nitro group and two methyl substituents on the pyridine ring, contributes to its pharmacological properties. This article examines its biological activity, focusing on antimicrobial, antitumor, anti-inflammatory, and other pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C8H10N4O2 |

| Molecular Weight | 182.19 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=CC(=C(C(=N1)C)N+[O-])NC |

| InChI Key | HPNPYHLPEIOCKR-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components such as proteins and nucleic acids, leading to various biological effects. The nitro group acts both as a pharmacophore (promoting therapeutic effects) and a toxicophore (potentially causing toxicity) depending on its interaction with biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi by disrupting cell membranes and inhibiting essential enzymatic activities.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, the compound demonstrated minimum inhibitory concentrations (MICs) of 20 μM and 30 μM respectively .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: In Vivo Tumor Growth Inhibition

In xenograft models of cancer, compounds similar to this compound showed significant tumor growth inhibition, indicating its potential as a lead compound for cancer therapy .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

The anti-inflammatory effects are thought to be mediated through the modulation of intracellular signaling pathways involved in inflammation response .

Other Biological Activities

Beyond antimicrobial and antitumor effects, this compound has also been studied for:

- Neuroprotective Effects : Potential in protecting neuronal cells from oxidative stress.

- Antiparasitic Activity : Effective against certain protozoan parasites due to its ability to disrupt their metabolic processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.